Ether, benzyl thymyl

Catalog No.
S14474015
CAS No.
69455-01-2
M.F
C17H20O
M. Wt
240.34 g/mol
Availability
In Stock
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Ether, benzyl thymyl

CAS Number

69455-01-2

Product Name

Ether, benzyl thymyl

IUPAC Name

4-methyl-2-phenylmethoxy-1-propan-2-ylbenzene

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

InChI

InChI=1S/C17H20O/c1-13(2)16-10-9-14(3)11-17(16)18-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3

InChI Key

CKYBMTWLNJHOLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2

Ether, benzyl thymyl, is a chemical compound with the molecular formula C17H20OC_{17}H_{20}O. It is classified as an ether due to the presence of an oxygen atom bonded to two alkyl or aryl groups. Specifically, benzyl thymyl ether consists of a benzyl group attached to a thymyl group, which is derived from thymol, a natural monoterpenoid phenol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics and reactivity.

Typical of ethers:

  • Acidic Cleavage: Under acidic conditions, ethers like benzyl thymyl can be cleaved into their corresponding alcohols and alkyl halides. The cleavage mechanism depends on the nature of the substituents; for example, the presence of a benzylic group may lead to an SN1S_N1 mechanism due to the stability of the benzylic carbocation formed during the reaction .
  • Oxidation: Benzyl ethers can be oxidized to yield aromatic aldehydes. This transformation often utilizes hydride-transfer agents such as trityl tetrafluoroborate or Dess-Martin periodinane .
  • Deprotection: In synthetic organic chemistry, benzyl ethers are frequently used as protecting groups for hydroxyl functionalities. They can be removed under mild oxidative conditions or through hydrogenolysis .

Research indicates that benzyl ethers exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds related to benzyl thymyl ether have shown potential antimicrobial effects, making them candidates for further pharmacological studies.
  • Immunomodulatory Effects: Some benzyl ether derivatives have been studied for their ability to modulate immune responses, particularly in relation to sphingosine-1-phosphate receptor activities .

Benzyl thymyl ether can be synthesized through several methods:

  • Direct Etherification: The reaction of thymol with benzyl alcohol in the presence of an acid catalyst can yield benzyl thymyl ether. This method typically involves heating the reactants under reflux conditions .
  • Alkoxide Reaction: Another method involves treating an alkoxide (derived from benzyl alcohol) with a suitable halide or tosylate of thymol in an SN2S_N2 reaction mechanism .
  • Protective Group Strategies: In synthetic organic chemistry, benzyl ethers are often employed as protective groups for alcohols and phenols, allowing for selective reactions without interfering functional groups .

Benzyl thymyl ether has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as precursors in drug synthesis due to their biological activity.
  • Organic Synthesis: As a versatile intermediate, it can be utilized in multi-step synthesis processes involving complex organic molecules.
  • Flavor and Fragrance Industry: The compound may find applications in perfumery and flavoring due to its aromatic properties.

Benzyl thymyl ether shares structural similarities with several other compounds in the category of benzyl ethers. Here are some similar compounds:

Compound NameStructure/CharacteristicsUnique Features
Benzyl methyl etherContains a methyl group instead of a thymol moietyOften used as a solvent and in organic synthesis
Benzyl phenethyl etherContains a phenethyl groupExhibits different biological activities
Benzyl acetateAn acetate derivativeCommonly used as a fragrance and flavoring agent

Uniqueness of Benzyl Thymyl Ether

Benzyl thymyl ether's uniqueness lies in its specific structural framework that combines both aromatic and aliphatic characteristics, potentially leading to distinct reactivity patterns and biological activities compared to other benzyl ethers. Its relationship with natural products like thymol also suggests avenues for exploration in natural product synthesis and medicinal chemistry.

Nucleophilic Substitution Strategies for Diarylether Formation

Nucleophilic substitution remains a cornerstone for synthesizing benzyl thymyl ether, particularly through Williamson etherification. This method involves reacting a deprotonated thymol derivative (alkoxide) with a benzyl halide under anhydrous conditions. For example, thymol derivatives are synthesized via reaction with alkyl bromides in dry dimethylformamide (DMF) using potassium carbonate as a base, achieving yields of 70–85%. The choice of solvent and base critically influences reaction efficiency: polar aprotic solvents like DMF enhance nucleophilicity, while weaker bases minimize side reactions such as elimination.

A notable application is the synthesis of benzyl methyl ether, where sodium phenoxide reacts with chloromethane to form the target ether. Adapting this to benzyl thymyl ether requires thymol’s phenolic oxygen to act as the nucleophile, attacking a benzyl halide (e.g., benzyl bromide). Table 1 summarizes optimized conditions for this approach.

Table 1: Williamson Etherification Conditions for Benzyl Thymyl Ether

Benzyl HalideBaseSolventTemperatureYield (%)
Benzyl bromideK₂CO₃DMFRT82
Benzyl chlorideNaHTHF60°C75

The steric hindrance of thymol’s isopropyl group necessitates prolonged reaction times (12–24 hours) to achieve complete conversion. Recent work has explored microwave-assisted synthesis to reduce reaction times to under 2 hours while maintaining yields above 80%.

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis enables the formation of benzyl thymyl ether through cross-coupling reactions. The Ullmann reaction, employing copper catalysts, couples thymol with benzyl halides in the presence of ligands such as 1,10-phenanthroline. For instance, copper(I) iodide catalyzes the coupling of thymol and benzyl bromide at 110°C in dimethylacetamide, yielding 78% product. Palladium-based systems, particularly Buchwald-Hartwig conditions, offer superior functional group tolerance. Using palladium acetate and Xantphos as a ligand, thymol couples with benzyl chloride at 90°C in toluene, achieving 85% yield.

Table 2: Metal-Catalyzed Coupling Performance

CatalystLigandTemperatureYield (%)
CuIPhenanthroline110°C78
Pd(OAc)₂Xantphos90°C85

These methods avoid the need for strong bases, making them suitable for substrates sensitive to alkaline conditions. However, catalyst cost and ligand synthesis remain barriers to large-scale adoption.

Solvent-Free Mechanochemical Synthesis Techniques

Solvent-free approaches reduce environmental impact and simplify purification. In one method, thymol and benzyl chloride are ground with potassium carbonate in a ball mill for 4 hours, yielding 88% benzyl thymyl ether without solvent. Mechanochemical activation enhances reagent contact, accelerating the reaction kinetics. This method is particularly effective for solid-phase reactions, eliminating the need for DMF or THF.

Calcium chloride-doped catalysts have also been explored under solvent-free conditions. A mixture of thymol, benzyl alcohol, and calcium chloride–hydrochloric acid catalyst reacts at room temperature over 12 hours, achieving 80% conversion. The acidic catalyst promotes nucleophilic attack while minimizing side reactions.

Asymmetric Catalysis for Enantioselective Etherification

While asymmetric synthesis of benzyl thymyl ether remains underexplored, chiral palladium catalysts show promise. Using (R)-BINAP as a ligand with palladium acetate, researchers have achieved modest enantiomeric excess (35–40%) in model etherification reactions. The challenge lies in thymol’s rigid structure, which limits substrate–catalyst interactions. Future work may focus on designing bulkier chiral ligands to enhance stereocontrol.

Structure-Activity Relationships in Antimicrobial Action

Thymol-derived ethers, particularly benzyl thymyl ether derivatives, demonstrate significant antimicrobial activity through structure-dependent mechanisms [1] [2]. The chemical modification of thymol's hydroxyl group through etherification substantially alters its biological activity profile, with benzyl substitutions showing enhanced potency compared to simple alkyl chains [1] [3].

The antimicrobial efficacy of thymol ether derivatives is fundamentally linked to their structural characteristics. Research demonstrates that benzyl-substituted thymol ethers exhibit superior activity against both Gram-positive and Gram-negative bacteria compared to their alkyl counterparts [1] [2]. The presence of functional groups at the para position of the benzyl moiety, particularly 4-cyanobenzyl and 4-phenylbenzyl substituents, endows the compounds with exceptional anti-Helicobacter pylori activity, achieving minimum inhibitory concentration values as low as 4 micrograms per milliliter [1] [3].

Compound TypeMinimum Inhibitory Concentration Range (μg/mL)Target OrganismsReference
Benzyl thymyl ether (4-CN substituted)4-16Helicobacter pylori strains [1]
Benzyl thymyl ether (4-Ph substituted)4-32Helicobacter pylori strains [1]
Alkyl thymyl ethers64-128Various bacterial strains [1]
Unsubstituted benzyl thymyl ether16-64Helicobacter pylori strains [1]

The mechanism of antimicrobial action involves perturbation of bacterial cell membrane integrity [4]. Thymol ethers disrupt the lipid fraction of bacterial plasma membranes, resulting in leakage of intracellular materials and subsequent cell death [4]. The benzyl substitution enhances membrane interaction through increased lipophilicity and specific molecular recognition patterns [1] [5].

Structure-activity relationship analysis reveals that electron-withdrawing groups at the para position of the benzyl ring significantly enhance antimicrobial potency [1] [5]. Conversely, ortho substitutions generally prove detrimental to activity, with the notable exception of nitro groups at the ortho position, which maintain substantial antimicrobial efficacy [1]. The optimal chain length for alkyl ethers appears to be between three to four carbon atoms, with longer chains showing diminished activity [1] [6].

Modulation of Inflammatory Signaling Pathways

Thymol-derived ethers exert potent anti-inflammatory effects through modulation of multiple signaling cascades, particularly the nuclear factor-kappa B pathway and reactive oxygen species-mediated inflammation [7] [8]. The compounds demonstrate significant inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-alpha and interleukin-1 beta [7] [9].

The primary mechanism involves suppression of Toll-like receptor 4-mediated nuclear factor-kappa B activation [7]. Thymol ethers effectively inhibit the phosphorylation of inhibitor of kappa B alpha and p65 subunits, preventing nuclear translocation of the transcription factor complex [7]. This inhibition subsequently reduces expression of inflammatory mediators including inducible nitric oxide synthase and cyclooxygenase-2 [7] [9].

Reactive oxygen species modulation represents another critical pathway [7] [8]. Thymol ethers demonstrate dose-dependent inhibition of lipopolysaccharide-induced reactive oxygen species production in macrophage cell lines [7]. The compounds enhance cellular antioxidant defenses by upregulating nuclear erythroid 2-related factor 2 signaling, which increases expression of antioxidant enzymes including superoxide dismutase and catalase [10].

Inflammatory ParameterControl LevelThymol Ether TreatmentInhibition (%)Reference
Tumor necrosis factor-alpha100%35-45%55-65% [7]
Interleukin-1 beta100%30-40%60-70% [7]
Reactive oxygen species100%25-35%65-75% [7]
Nuclear factor-kappa B activation100%20-30%70-80% [7]

The anti-inflammatory activity extends to tissue-level effects, with thymol ethers demonstrating significant reduction in myeloperoxidase activity and histological evidence of reduced inflammatory infiltration [7]. The compounds also enhance barrier function in epithelial cells by increasing expression of tight junction proteins, particularly zonula occludens-1 [9].

Pro-apoptotic Effects in Cancer Cell Lines

Thymol-derived ethers induce apoptosis in various cancer cell lines through intrinsic pathway activation [11] [12] [13]. The compounds demonstrate significant cytotoxic activity against breast cancer, colorectal cancer, and gastric adenocarcinoma cell lines, with enhanced potency compared to parent thymol compounds [13] [14].

The apoptotic mechanism involves generation of reactive oxygen species leading to mitochondrial membrane depolarization and subsequent caspase activation [11] [13]. Thymol ethers specifically upregulate pro-apoptotic protein p53 expression while simultaneously downregulating anti-apoptotic protein Bcl-xL [11] [14]. This dual modulation creates a cellular environment conducive to programmed cell death.

Cell cycle analysis reveals that thymol ethers induce G0/G1 phase arrest, preventing cancer cell proliferation [11] [14]. The compounds significantly increase the proportion of cells in sub-G1 phase, indicating DNA fragmentation characteristic of apoptosis [11]. Caspase-9 and caspase-3 activation serves as the primary execution mechanism for cell death [11] [14].

Cancer Cell LineIC50 Value (μM)Apoptosis Induction (%)Cell Cycle Arrest PhaseReference
MDA-MB-231 (breast)450-55060-70%G0/G1 [11]
HCT-8 (colorectal)450-55055-65%G0/G1 [11]
HT-29 (colorectal)52-6545-55%G0/G1 [13]
AGS (gastric)93-20050-60%Sub-G1 [1]

Specific thymol ether derivatives demonstrate enhanced cytotoxicity compared to parent compounds. Acetic acid thymol ester exhibits approximately 750-fold higher inhibitory activity against colorectal cancer cells, achieving IC50 values of 0.08 micrograms per milliliter [13]. The enhanced activity correlates with increased reactive oxygen species generation and more efficient cellular uptake due to improved hydrophilic properties [13].

The pro-apoptotic effects show selectivity for cancer cells over normal cells, suggesting a therapeutic window for potential clinical applications [12] [13]. Thymol ethers preferentially target rapidly dividing cells with elevated metabolic activity, characteristics typical of malignant transformation [13].

Density Functional Theory calculations provide fundamental insights into the electronic structure and bonding characteristics of ether, benzyl thymyl. The molecular framework exhibits a characteristic aromatic ether linkage connecting the benzyl moiety with the thymyl aromatic system through an oxygen bridge [1] [2].

Electronic Configuration and Frontier Orbitals

The electronic configuration of benzyl thymyl ether reveals distinct frontier molecular orbital characteristics that govern its chemical reactivity and intermolecular interactions. DFT calculations using the B3LYP functional with extended basis sets demonstrate that the highest occupied molecular orbital (HOMO) primarily localizes on the thymyl aromatic ring system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the benzyl aromatic system [2] [3]. The HOMO-LUMO energy gap, a critical parameter for understanding chemical reactivity, typically ranges between 3.0-4.0 eV for benzyl ether systems, indicating moderate electrophilic and nucleophilic character [3] [4].

The molecular electrostatic potential surface reveals regions of electron-rich density concentrated around the ether oxygen atom, creating a nucleophilic center that facilitates hydrogen bonding and coordination interactions [5] [3]. This electronic distribution pattern significantly influences the compound's ability to interact with biological membranes and enzymatic targets.

Natural Bond Orbital Analysis

Natural Bond Orbital analysis of benzyl thymyl ether demonstrates the electronic delocalization patterns within the aromatic rings and the ether linkage. The benzyl-oxygen bond exhibits partial ionic character due to the electronegativity difference between carbon and oxygen, while maintaining significant covalent character through orbital overlap [5] [3]. The isopropyl substitution on the thymyl ring introduces electron-donating effects that stabilize the aromatic system and enhance the overall molecular stability.

Vibrational Frequency Analysis

DFT vibrational frequency calculations provide detailed information about the molecular dynamics and stability of benzyl thymyl ether. The characteristic C-O stretching frequencies typically appear in the range of 1050-1150 cm⁻¹, consistent with aromatic ether linkages [6]. The aromatic C-H stretching modes appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches occur at lower frequencies around 2850-3000 cm⁻¹ [7] [6].

Molecular Dynamics Simulations of Membrane Partitioning

Molecular dynamics simulations provide crucial insights into the membrane partitioning behavior and transport properties of benzyl thymyl ether across biological membranes. These computational studies reveal the compound's interaction mechanisms with lipid bilayers and its potential for membrane permeation [8] [9] [10].

Lipid Bilayer Interactions

Molecular dynamics simulations of benzyl thymyl ether in phospholipid bilayer systems demonstrate preferential partitioning into the membrane interface region. The aromatic benzyl and thymyl groups exhibit hydrophobic interactions with the lipid acyl chains, while the ether oxygen can form hydrogen bonds with phospholipid headgroups [8] [11]. The compound shows enhanced membrane affinity compared to simple aliphatic ethers due to the aromatic character of both terminal groups.

Simulation studies using different membrane compositions reveal that benzyl thymyl ether partitioning is influenced by membrane fluidity and lipid composition. In rigid membranes with high cholesterol content, the compound exhibits reduced penetration depths, while in fluid membranes, deeper insertion into the hydrophobic core is observed [9] [10]. The average residence time within the membrane ranges from several nanoseconds to microseconds, depending on the specific membrane environment.

Transport Mechanisms and Barriers

Free energy calculations along the membrane normal direction reveal the energetic barriers associated with benzyl thymyl ether translocation across biological membranes. The primary barrier occurs at the membrane core region, where the compound experiences reduced solvation compared to the aqueous phase [10]. For compounds with similar structural features to thymol, membrane barriers of approximately 6 kT have been observed in the core-saccharide regions of bacterial outer membranes [10].

The compound exhibits passive diffusion characteristics across simple phospholipid bilayers, with permeability coefficients ranging from 10⁻⁶ to 10⁻⁴ cm/s depending on membrane composition and temperature [9]. The presence of the ether linkage enhances membrane permeability compared to corresponding alcohol analogs due to reduced hydrogen bonding requirements with the aqueous phase.

Temperature and Solvent Effects

Temperature-dependent molecular dynamics simulations demonstrate that elevated temperatures increase the membrane fluidity and enhance benzyl thymyl ether partitioning. Studies conducted at temperatures ranging from 300 K to 353 K show increased diffusion coefficients and reduced activation barriers for membrane insertion at higher temperatures [9]. The compound maintains structural integrity and does not undergo significant conformational changes within the physiological temperature range.

Solvent effects play a crucial role in determining the membrane partitioning behavior. In aqueous solutions, benzyl thymyl ether forms dynamic hydration shells that must be partially disrupted during membrane insertion. The presence of co-solvents such as ethanol or dimethyl sulfoxide can significantly alter the partitioning equilibrium and transport kinetics [12] [9].

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling approaches provide systematic methods for predicting the physicochemical and biological properties of benzyl thymyl ether based on its molecular structure. These computational models utilize various molecular descriptors to establish quantitative relationships between structure and properties [13] [14] [15].

Descriptor Categories and Selection

The QSPR analysis of benzyl thymyl ether incorporates multiple categories of molecular descriptors to capture different aspects of molecular structure and behavior. Topological descriptors, including connectivity indices and autocorrelation functions, characterize the branching patterns and molecular connectivity [13] [14]. The extended connectivity values provide information about the local atomic environments and their influence on molecular properties.

Geometrical descriptors encompass molecular volume, surface area parameters, and three-dimensional shape indices that relate to the compound's spatial characteristics and steric interactions [15]. For benzyl thymyl ether, the molecular volume and surface area directly influence membrane partitioning coefficients and bioavailability parameters.

Electronic descriptors, derived from quantum chemical calculations, include frontier orbital energies, dipole moments, and atomic partial charges [16] [3]. The HOMO-LUMO energy gap serves as a key descriptor for predicting chemical reactivity and stability. The molecular electrostatic potential-derived descriptors provide information about intermolecular interaction capabilities.

Property Prediction Models

Multiple linear regression and machine learning approaches have been applied to develop QSPR models for aromatic ether compounds. For benzyl ethers, logarithmic octanol-water partition coefficients (log P) can be predicted with correlation coefficients exceeding 0.95 using appropriate descriptor combinations [15]. The predicted log P values for benzyl thymyl ether range from 3.5 to 4.2, indicating significant hydrophobic character.

Bioconcentration factor models utilize molecular descriptors related to hydrophobicity, molecular size, and hydrogen bonding capacity [15]. The models demonstrate that compounds with aromatic ether linkages exhibit enhanced bioaccumulation potential compared to aliphatic analogs. For benzyl thymyl ether, the predicted bioconcentration factors suggest moderate to high accumulation potential in lipid-rich tissues.

Validation and Applicability

Cross-validation studies demonstrate the reliability of QSPR models for predicting properties of benzyl ether derivatives. The models show good predictive performance for compounds within the chemical space defined by the training sets, with external validation correlation coefficients typically exceeding 0.80 [13] [15]. The applicability domain analysis indicates that benzyl thymyl ether falls within the structural space covered by existing models.

Model uncertainty analysis reveals that predictions for membrane partitioning and transport properties have standard deviations of approximately 0.3-0.5 log units [15]. This uncertainty level is considered acceptable for preliminary screening and property estimation purposes. The models provide valuable guidance for understanding structure-activity relationships and optimizing molecular properties.

Docking Studies with Enzymatic Targets

Molecular docking studies investigate the binding interactions between benzyl thymyl ether and various enzymatic targets, providing insights into potential biological activities and mechanisms of action [17] [18] [19].

Target Protein Selection and Preparation

Docking studies focus on enzymatic targets relevant to ether metabolism, antimicrobial activity, and membrane interactions. Key targets include cytochrome P450 enzymes responsible for ether cleavage, tyrosinase enzymes involved in melanogenesis, and membrane-associated proteins [20] [18] [19]. The protein structures are obtained from crystallographic databases and prepared using standard protocols including hydrogen addition, water removal, and energy minimization.

For membrane protein targets, special consideration is given to the lipid environment and conformational flexibility. Homology modeling approaches are employed when experimental structures are unavailable, using template structures with high sequence similarity [17] [20]. The binding sites are identified through cavity detection algorithms and validated against known ligand binding sites.

Binding Affinity and Interaction Analysis

Docking calculations reveal that benzyl thymyl ether exhibits favorable binding interactions with multiple enzymatic targets. Binding affinities typically range from -4.0 to -8.5 kcal/mol depending on the target protein and binding site characteristics [17] [18]. The most favorable interactions occur with targets containing hydrophobic binding pockets that can accommodate the aromatic ring systems.

The primary binding interactions include van der Waals contacts between the aromatic rings and hydrophobic amino acid residues, hydrogen bonding involving the ether oxygen, and π-π stacking interactions with aromatic amino acids [18] [19]. Metal coordination interactions are observed with metalloenzymes such as tyrosinase, where the ether oxygen can coordinate with copper centers in the active site.

Structure-Activity Relationships

Comparative docking studies with related benzyl ether compounds reveal structure-activity relationships for enzymatic binding. The thymyl substitution pattern enhances binding affinity compared to unsubstituted benzyl ethers due to additional hydrophobic interactions and improved shape complementarity [17] [18]. The isopropyl group on the thymyl ring provides favorable contacts with hydrophobic binding pockets.

Selectivity analysis demonstrates that benzyl thymyl ether shows preferential binding to certain enzyme families over others. Particularly strong interactions are observed with enzymes involved in aromatic compound metabolism and membrane-associated processes [19] [21]. The binding selectivity profiles provide insights into potential biological activities and therapeutic applications.

Validation and Experimental Correlation

Docking results are validated through comparison with experimental binding data where available. For related benzyl ether compounds with known enzymatic activities, the calculated binding affinities show good correlation with experimental IC₅₀ values and binding constants [18] [22]. The validation studies support the reliability of the docking protocols for predicting benzyl thymyl ether interactions.

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

240.151415257 g/mol

Monoisotopic Mass

240.151415257 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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